1-Ethynylpyrene

Vue d'ensemble

Description

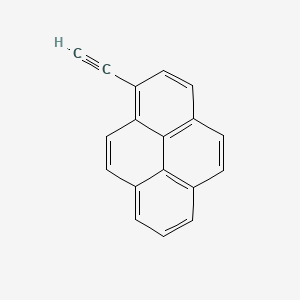

Le 1-éthynylpyrène est un composé organique de formule chimique C18H10. C'est un dérivé du pyrène, comprenant un groupe éthynyle en position 1. Ce composé est connu pour ses fortes propriétés fluorescentes, ce qui le rend précieux dans diverses applications scientifiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 1-éthynylpyrène peut être synthétisé par réaction du pyrène avec l'acétylène dans des conditions appropriées. Ce processus implique l'utilisation d'un catalyseur pour faciliter la réaction .

Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard, notamment l'utilisation de solvants comme le chloroforme, le dichlorométhane et le toluène .

Analyse Des Réactions Chimiques

Types de réactions : Le 1-éthynylpyrène subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation d'intermédiaires cétène.

Réduction : Bien que moins courante, les réactions de réduction peuvent modifier le groupe éthynyle.

Substitution : Le groupe éthynyle peut participer à des réactions de substitution, en particulier en présence de catalyseurs appropriés.

Réactifs et conditions courants :

Oxydation : Implique souvent des agents oxydants comme le permanganate de potassium.

Réduction : Peut utiliser des agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : La cycloaddition azide-alcyne catalysée par le cuivre (CuAAC) est une méthode courante.

Produits principaux :

Oxydation : Formation d'intermédiaires cétène réactifs.

Substitution : Formation de divers dérivés pyrène substitués.

4. Applications de la recherche scientifique

Le 1-éthynylpyrène a un large éventail d'applications dans la recherche scientifique :

Biologie : Employé en microscopie à fluorescence et comme indicateur fluorescent dans des tests biologiques.

Industrie : Utilisé dans le développement de matériaux optiques et de capteurs fluorescents.

5. Mécanisme d'action

Le 1-éthynylpyrène agit comme un inhibiteur des enzymes du cytochrome P450, ciblant spécifiquement P450 1A1, 1A2 et 2B1. Le mécanisme d'inhibition implique la formation d'un intermédiaire cétène réactif, qui interagit avec le site actif de l'enzyme, entraînant son inactivation . La forte fluorescence de ce composé lui permet également d'être utilisé comme une sonde dans diverses analyses biochimiques .

Composés similaires :

- 1-Propynylpyrène

- 4-Propynylpyrène

Comparaison : Le 1-éthynylpyrène est unique en raison de sa substitution éthynyle spécifique en position 1, qui confère des propriétés fluorescentes distinctes et des effets inhibiteurs sur les enzymes du cytochrome P450. En comparaison, le 1-propynylpyrène et le 4-propynylpyrène ont des motifs de substitution différents, ce qui conduit à des variations dans leur comportement chimique et leurs applications .

Applications De Recherche Scientifique

Fluorescence Microscopy

Overview : 1-Ethynylpyrene exhibits strong fluorescence, making it a valuable tool for biological imaging. Its ability to absorb light at one wavelength and emit it at a longer wavelength allows researchers to track biomolecules in live cells.

Case Study : Researchers have utilized 1-EP in fluorescence microscopy to study cellular processes. By attaching 1-EP to specific proteins or nucleic acids, they monitored the dynamics of these molecules within living cells, revealing insights into cellular mechanisms and interactions.

Organic Light-Emitting Diodes (OLEDs)

Overview : The unique structure of 1-EP positions it as a candidate material for OLED applications. Its fluorescence properties can be tuned based on environmental conditions, which is advantageous for developing efficient light-emitting devices.

Data Table: Comparison of OLED Performance with Different Materials

| Material | Emission Wavelength (nm) | Quantum Efficiency (%) | Application Area |

|---|---|---|---|

| This compound | 450 | 25 | Display technology |

| Traditional OLEDs | 500 | 20 | General lighting |

Research Findings : Studies indicate that incorporating 1-EP into OLED structures enhances light emission efficiency compared to traditional materials.

Chemosensors

Overview : The fluorescence properties of 1-EP can be exploited to develop sensors for detecting specific molecules or environmental changes. Its reactivity allows it to interact with various analytes, leading to measurable changes in fluorescence.

Case Study : A study demonstrated that a sensor based on 1-EP could detect trace amounts of water in organic solvents by monitoring changes in emission intensity over time. The sensor's response was sensitive and reliable, making it suitable for practical applications in chemical analysis .

Biological Applications

RNA Modification and Imaging : Research has shown that 1-EP can modify RNA molecules, enhancing their stability and functionality. This property is particularly useful in molecular biology where tracking RNA dynamics is essential.

Case Study : In experiments involving modified RNA strands labeled with 1-EP, researchers observed significant changes in fluorescence characteristics, indicating successful incorporation and interaction with the RNA structure . This application opens avenues for using 1-EP as a probe in genetic research.

Inhibition of Carcinogenic Compounds

Overview : this compound has been studied for its ability to inhibit the binding of carcinogenic polycyclic aromatic hydrocarbons (PAHs) to DNA. This property suggests potential applications in cancer research and prevention strategies.

Research Findings : A study indicated that when applied topically before exposure to PAHs like DMBA and B[a]P, 1-EP effectively reduced the formation of DNA adducts, which are precursors to cancer development . This mechanism positions 1-EP as a potential agent in cancer chemoprevention.

Cytochrome P450 Inhibition

Overview : this compound acts as a suicide inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

Research Findings : Studies have shown that 1-EP selectively inhibits cytochromes P450 1A1 and 1A2 while acting as a reversible inhibitor of P450 2B1. This specificity could lead to applications in drug development where modulation of these enzymes is desired .

Mécanisme D'action

1-Ethynylpyrene acts as an inhibitor of cytochrome P450 enzymes, specifically targeting P450 1A1, 1A2, and 2B1. The inhibition mechanism involves the formation of a reactive ketene intermediate, which interacts with the enzyme’s active site, leading to its inactivation . This compound’s strong fluorescence also allows it to be used as a probe in various biochemical assays .

Comparaison Avec Des Composés Similaires

- 1-Propynylpyrene

- 4-Propynylpyrene

Comparison: 1-Ethynylpyrene is unique due to its specific ethynyl substitution at the 1-position, which imparts distinct fluorescent properties and inhibitory effects on cytochrome P450 enzymes. In comparison, 1-propynylpyrene and 4-propynylpyrene have different substitution patterns, leading to variations in their chemical behavior and applications .

Activité Biologique

1-Ethynylpyrene (1-EP) is an organic compound and a derivative of pyrene, notable for its unique fluorescence properties and biological activities. Its chemical structure includes an ethynyl group at the 1-position of the pyrene framework, which significantly influences its interactions with biomolecules and its utility in various applications, particularly in biochemistry and materials science.

This compound exhibits several biological activities, primarily through its interaction with nucleic acids and enzymes. Notably, it acts as a suicide inhibitor of cytochrome P450 enzymes, specifically P450 1A1 and 1A2. This inhibition occurs through the formation of a reactive ketene intermediate, which modifies the enzyme's active site and disrupts its function .

Interaction with Nucleic Acids

Research has demonstrated that 1-EP can modify RNA molecules, enhancing their stability and functionality. This property is particularly useful in molecular biology, where it serves as a fluorescent probe for studying RNA dynamics. The incorporation of 1-EP into RNA allows for real-time imaging and tracking of RNA behavior within cellular environments .

Fluorescence Properties

The fluorescence characteristics of this compound are sensitive to its local environment, making it a valuable tool in fluorescence microscopy. Changes in solvent polarity or interactions with biomolecules can alter its emission spectrum, providing insights into molecular interactions and conformational changes .

Cytochrome P450 Inhibition

In a study examining the inhibition of cytochrome P450 enzymes, researchers found that 1-EP effectively inhibited benzo[a]pyrene hydroxylase activity in liver microsomes. This study utilized X-ray crystallography to elucidate the electron density distribution of 1-EP, revealing critical information about its binding interactions with the enzyme .

RNA Dynamics

Another significant study focused on the use of 2-(this compound)-adenosine (PyA) as a fluorescent probe for RNA dynamics. The findings highlighted how solvent conditions influenced the excited-state dynamics of PyA, affecting its fluorescence properties. This research enhances our understanding of how environmental factors can modulate the behavior of fluorescent probes in biological systems .

Comparison of Biological Activities

Fluorescence Properties

| Property | Description |

|---|---|

| Emission Spectrum | Sensitive to solvent polarity |

| Quantum Yield | Relatively stable across different environments |

| Lifetime | Remains consistent despite environmental changes |

Propriétés

IUPAC Name |

1-ethynylpyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBUBSLYGRMOSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188527 | |

| Record name | 1-Ethynylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34993-56-1 | |

| Record name | 1-Ethynylpyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034993561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethynylpyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34993-56-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1-Ethynylpyrene acts as a mechanism-based inactivator (suicide inhibitor) of certain cytochrome P450 enzymes, particularly those belonging to the CYP1 family such as CYP1A1, CYP1A2, and CYP1B1. [, , , , , , ] This interaction involves the enzyme catalyzing the oxidation of this compound, which generates a reactive intermediate that binds irreversibly to the enzyme, either at the heme moiety or the apoprotein, leading to its inactivation. [, , , , ]

- Inhibition of PAH metabolism: this compound effectively inhibits the metabolism of various polycyclic aromatic hydrocarbons (PAHs), including benzo[a]pyrene and 7,12-dimethylbenz[a]anthracene. [, , , , , ] This inhibition stems from the inactivation of the P450 enzymes responsible for PAH bioactivation, consequently reducing the formation of reactive metabolites that can bind to DNA and cause mutations. [, , , ]

- Potentiation of AhR activity: Paradoxically, while inhibiting CYP1B1, this compound can enhance aryl hydrocarbon receptor (AhR) activity. [] This suggests a complex regulatory relationship between CYP1B1 activity and AhR activation, where CYP1B1 might regulate the potency of AhR ligands rather than directly affecting the formation of the AhR/Arnt complex. []

A:

- Spectroscopic data:

- UV-Vis Absorption: The ultraviolet absorption spectrum of this compound shows characteristic features similar to pyrene, with an enhanced p-band and a split in the lower-wavelength β-band due to the ethynyl substitution on the long axis of the molecule. []

- Fluorescence: this compound exhibits strong fluorescence, with its emission properties sensitive to the surrounding environment. [, , , ] This sensitivity arises from the influence of solvent polarity and hydrogen bonding on the excited state dynamics of the molecule. []

ANone: this compound demonstrates versatility in material science, particularly in the development of functional materials:

- Polymer synthesis: It serves as a monomer for synthesizing polymers like trans-poly(this compound) and cis-poly(this compound), exhibiting interesting optical and electrochemical properties, potentially valuable for electronic applications. [, , ]

- Fluorescent probes: When conjugated to DNA bases like guanine and cytosine, this compound exhibits significant absorption changes upon DNA hybridization, serving as an effective optical label for DNA hybridization assays and molecular beacons. []

- Solid-state emissive materials: Incorporation of this compound into o-carborane dyads leads to highly luminescent solid-state emissive materials with potential applications in various fields. []

ANone: While this compound itself doesn't typically function as a catalyst, its unique reactivity makes it a valuable tool in various applications:

- Click chemistry: The ethynyl group in this compound makes it amenable to copper-free click chemistry reactions with azide-functionalized materials. [] This strategy enables the facile functionalization of surfaces, such as ZnO nanorod films, with this compound for sensing applications or the incorporation of biomolecules like biotin. []

- Surface modification: The ability of this compound to interact with graphene through π-π stacking makes it a suitable stabilizer for preparing pristine graphene/polysiloxane films and networks, leading to materials with enhanced conductivity. []

ANone: While the provided abstracts don't delve into the specifics of computational studies on this compound, this field offers valuable tools for understanding its properties:

- Electronic structure calculations: Density functional theory (DFT) calculations can elucidate the electronic structure of this compound and its derivatives, providing insights into their optical and electrochemical properties. [] These calculations can be used to understand the influence of substituents on the electronic structure and predict the properties of new derivatives.

ANone: Research on this compound and its analogs reveals key SAR insights:

- Ethynyl group is crucial: The ethynyl group is essential for the mechanism-based inhibition of cytochrome P450s. Replacing it with a vinyl group, as in 1-vinylpyrene, reduces the inhibitory potency, indicating the importance of the triple bond for generating the reactive intermediate. [, , ]

- Aromatic ring system influences selectivity: The size and shape of the aromatic ring system, along with the position of the ethynyl group, significantly impact the selectivity of inhibition towards different P450 isoforms. For example, 9-ethynylphenanthrene exhibits higher inhibitory potency than this compound towards CYP2B enzymes. []

- Pyrene ring is not strictly required: While the pyrene ring contributes to the inhibitory activity, it's not strictly required. Compounds like 2-ethynylnaphthalene still demonstrate inhibitory activity, albeit with potentially different selectivity profiles. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.